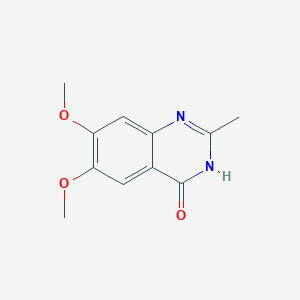
6,7-Dimethoxy-2-methylquinazolin-4-ol
Overview
Description
6,7-Dimethoxy-2-methylquinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . This core is substituted at the 6 and 7 positions with methoxy groups and at the 2 position with a methyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Variants : The synthesis of derivatives of 6,7-Dimethoxy-2-methylquinazolin-4-ol, such as N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, has been carried out, indicating the compound's utility in creating novel chemical structures (Lempert-Sréter, Lempert, & Møller, 1983).
Pharmacological Applications
Anticancer Properties : Research on derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown potent apoptosis-inducing capabilities and significant efficacy in cancer models, highlighting its potential as an anticancer agent (Sirisoma et al., 2009).
Anticonvulsant Effects : Studies on structurally related compounds like 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated significant anticonvulsant activity, suggesting potential applications in treating epilepsy (Gitto et al., 2010).
Antimalarial Drug Development : Investigations into 6,7-dimethoxyquinazoline-2,4-diamines, related to this compound, have revealed high antimalarial activity, indicating their promise as antimalarial drug leads (Mizukawa et al., 2021).
Antibacterial Activity : Novel inhibitors of Mycobacterium tuberculosis have been identified in 4-anilinoquinoline/quinazoline scaffold arrays, which include structures similar to this compound, showcasing potential in treating tuberculosis (Asquith et al., 2019).
Chemical Applications and Transformations
Synthesis of Alkaloids and Related Compounds : The compound has been used in the synthesis of various alkaloids, demonstrating its versatility in organic synthesis and alkaloid chemistry (Roberts, Venemalm, Álvarez, & Joule, 1994).
Formation of Novel Chemical Structures : Research has explored the conversion of this compound into novel structural frameworks, contributing to the diversity of chemical structures in pharmaceuticals and organic chemistry (Álvarez, Bros, & Joule, 1998).
Miscellaneous Applications
- Pharmacodynamics and Mechanisms of Action : Studies have investigated the effects of related compounds on phosphodiesterase, providing insights into their potential pharmacodynamic mechanisms and therapeutic applications (Amer & Browder, 1971).
Mechanism of Action
Safety and Hazards
The safety information for 6,7-Dimethoxy-2-methylquinazolin-4-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-8-5-10(16-3)9(15-2)4-7(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDKXNXSIGTHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318957 | |
| Record name | 6,7-dimethoxy-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35241-23-7 | |
| Record name | 35241-23-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethoxy-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



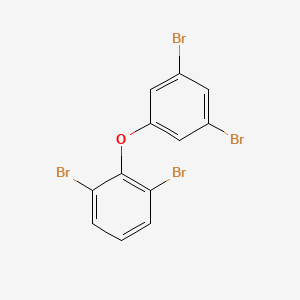

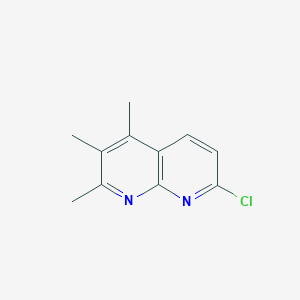
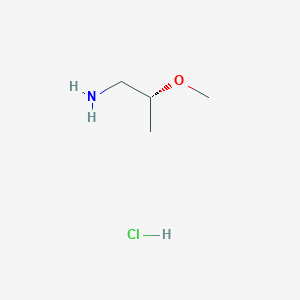


![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
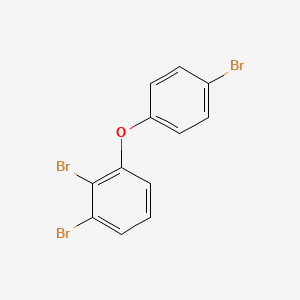



![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)